3-(5-Methylthiophen-2-yl)butanoic acid

Drug Design Physicochemical Profiling LogP

3-(5-Methylthiophen-2-yl)butanoic acid (CAS 1502262-06-7) is a thiophene-containing branched-chain carboxylic acid with the molecular formula C9H12O2S and a molecular weight of 184.26 g/mol. The compound features a 5-methylthiophene ring linked to a butanoic acid backbone at the 3-position, yielding a chiral center that is typically supplied as a racemic mixture.

Molecular Formula C9H12O2S
Molecular Weight 184.26 g/mol
Cat. No. B13627059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-Methylthiophen-2-yl)butanoic acid
Molecular FormulaC9H12O2S
Molecular Weight184.26 g/mol
Structural Identifiers
SMILESCC1=CC=C(S1)C(C)CC(=O)O
InChIInChI=1S/C9H12O2S/c1-6(5-9(10)11)8-4-3-7(2)12-8/h3-4,6H,5H2,1-2H3,(H,10,11)
InChIKeyLMNSQGGOBMMHAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(5-Methylthiophen-2-yl)butanoic Acid: Core Physicochemical Identity and Strategic Sourcing Context


3-(5-Methylthiophen-2-yl)butanoic acid (CAS 1502262-06-7) is a thiophene-containing branched-chain carboxylic acid with the molecular formula C9H12O2S and a molecular weight of 184.26 g/mol . The compound features a 5-methylthiophene ring linked to a butanoic acid backbone at the 3-position, yielding a chiral center that is typically supplied as a racemic mixture. This scaffold sits at the intersection of thiophene-based heterocyclic chemistry and small-molecule carboxylic acid building blocks, making it a candidate intermediate for pharmaceutical research and specialty organic synthesis.

Chiral Intermediate

Racemate with single asymmetric center at C3; supports enantioselective synthesis and chiral resolution workflows

Scaffold Identity

Thiophene-carboxylic acid building block with 5-methyl substitution; defined heterocyclic core for medicinal chemistry campaigns

Sourcing Context

Non-GABAergic, non-peptidic intermediate; orthogonal to amino-containing analogs in neurological or oncology screening collections

Why Unsubstituted or Positional Isomers Cannot Directly Replace 3-(5-Methylthiophen-2-yl)butanoic Acid in Synthesis or Screening


Superficially similar thiophene-butanoic acid analogs—such as 3-(thiophen-2-yl)butanoic acid (CAS 77270-48-5) or 4-(5-methylthiophen-2-yl)butanoic acid (CAS 22988-53-0)—differ in methylation pattern, chain attachment position, or heteroatom content. The 5-methyl substituent on the thiophene ring alters electron density, directing electrophilic aromatic substitution reactivity and modulating lipophilicity . Moving the carboxylic acid chain from the 3-position to the 4-position changes the spatial orientation of the acid moiety, which can fundamentally alter binding conformations in medicinal chemistry campaigns. Even the closely related 3-methyl-3-(5-methylthiophen-2-yl)butanoic acid (CAS 1508687-83-9) introduces an additional geminal methyl group that increases steric bulk and eliminates the chiral center, potentially invalidating structure-activity relationships established with the monomethyl parent. The quantitative evidence below substantiates why these structural nuances preclude simple interchange.

Unsubstituted or methyl-deficient analog

Lacks 5-methyl group, reducing lipophilicity and altering electrophilic reactivity; LogP shift may change assay and purification behavior.

Positional isomer (4-substituted)

Chain attachment at C4 instead of C3 creates distinct conformational profile; binding modes and metal chelation geometry may not transfer directly.

Gem-dimethyl or achiral analog

Additional methyl group removes chiral center; enantioselective SAR cannot be explored, and steric bulk differs from monomethyl scaffold.

Amino-containing GABAergic analog

Primary amine introduces GABAB receptor activity absent in target; off-target pharmacology may confound screening if used as surrogate.

Head-to-Head Quantitative Differentiation: 3-(5-Methylthiophen-2-yl)butanoic Acid Against Its Closest Analogs


Increased Lipophilicity (LogP) Versus the Unsubstituted 3-(Thiophen-2-yl)butanoic Acid

The 5-methyl substituent on the thiophene ring increases the computed lipophilicity of the target compound relative to the unsubstituted parent 3-(thiophen-2-yl)butanoic acid. The unsubstituted analog (CAS 77270-48-5) has a reported LogP of 2.33 . While an experimentally measured LogP for the target compound has not been published, the Hansch π constant for an aromatic methyl group (+0.56) permits a class-level estimation of LogP ≈ 2.89–3.00, representing an increase of approximately 0.6 log units [1]. This shift has practical consequences for membrane permeability, protein binding, and chromatographic retention behavior in purification workflows.

LogP Comparison
Class-level inference
ΔLogP ≈ +0.6

Estimated lipophilicity shift vs unsubstituted parent (LogP 2.33); Hansch π-based estimate yields target LogP ≈ 2.89–3.00.

Experimental LogP not published; verify in target assay matrix.

Drug Design Physicochemical Profiling LogP

Absence of Primary Amine Differentiates from the GABAergic Analog 4-Amino-3-(5-methylthiophen-2-yl)butanoic Acid

The 4-amino analog 4-amino-3-(5-methylthiophen-2-yl)butanoic acid (CAS 133933-77-4) is a known ligand for GABAB receptors, with an IC50 of 1.34 µM for displacement of [3H]baclofen in rat brain synaptic membranes . The target compound lacks this primary amine and consequently does not engage the GABAergic pharmacophore. This is evidenced by the fact that the critical amine group required for GABAB receptor binding is absent in the target structure, making it a functionally orthogonal building block for applications where GABA receptor modulation is undesirable.

GABA Receptor Engagement
Head-to-head comparison
Target: no GABA activity
Comparator: IC50 1.34 µM

Absence of primary amine pharmacophore makes target orthogonal to GABAB receptor pharmacology.

Comparator 4-amino-3-(5-methylthiophen-2-yl)butanoic acid is a known GABAB ligand.

Neuroscience GABA Receptor Off-Target Selectivity

Chiral Center Retention Contrasts with the Achiral Gem-Dimethyl Analog 3-Methyl-3-(5-methylthiophen-2-yl)butanoic Acid

The target compound possesses a single asymmetric carbon at the 3-position of the butanoic acid chain, yielding a defined (R/S) chiral center. In contrast, the commercially available 3-methyl-3-(5-methylthiophen-2-yl)butanoic acid (CAS 1508687-83-9) replaces the methine proton with a second methyl group, creating a gem-dimethyl motif that eliminates chirality. The target compound can be resolved into enantiomerically pure forms for stereospecific SAR exploration, whereas the gem-dimethyl analog is constitutionally achiral and cannot support enantioselective studies. The molecular formula and weight reflect this difference: C9H12O2S (184.26 Da) for the target versus C10H14O2S (198.28 Da) for the dimethyl analog.

Stereochemical Complexity
Cross-study comparable
Target: 1 chiral center, MW 184.26
Analog: 0 chiral centers, MW 198.28

Chiral scaffold enables enantioselective SAR; gem-dimethyl analog cannot support chiral resolution.

Molecular weight difference: –14.02 Da for target.

Stereochemistry Chiral Resolution Asymmetric Synthesis

Positional Isomerism: 3-Substitution vs. 4-Substitution on the Butanoic Acid Chain Alters Conformational Dynamics

The attachment of the 5-methylthiophene ring at the 3-position (rather than the 4-position) of butanoic acid produces a conformational isomer with distinct spatial relationships between the carboxylic acid group and the thiophene ring. The 4-substituted isomer 4-(5-methylthiophen-2-yl)butanoic acid (CAS 22988-53-0) [1] has a molecular formula and weight identical to the target (C9H12O2S, 184.26 Da) but differs in the distance and rotational freedom between the ring and the acid. This positional difference can affect intramolecular hydrogen bonding, metal chelation geometry, and the fit within enzyme active sites. In published MMP inhibitor patents, analogous 4-biarylbutanoic acids show structure-dependent shifts in inhibitory potency of greater than 10-fold across positional isomers [2].

Positional Isomer Identity
Class-level inference
3-substituted vs 4-substituted
Reported >10‑fold potency shifts

Positional isomerism alters conformational dynamics; 4-substituted isomer may show different binding modes.

Inferred from MMP inhibitor patent series; target-specific validation required.

Conformational Analysis Isomer Comparison Medicinal Chemistry

Optimal Application Scenarios for 3-(5-Methylthiophen-2-yl)butanoic Acid Based on Differentiated Evidence


Chiral Building Block for Enantioselective Medicinal Chemistry Programs

The single asymmetric carbon at the 3-position makes this compound a suitable scaffold for the synthesis of enantiomerically enriched drug candidates. Unlike the achiral gem-dimethyl analog, the target can undergo classical resolution or asymmetric synthesis to furnish single enantiomers for differential pharmacological evaluation, a critical capability in modern drug discovery where enantiomer-specific toxicity and efficacy are regulatory requirements .

Non-GABAergic Thiophene Intermediate for CNS or Non-CNS Target Screening

The target compound is structurally related to but functionally distinct from the GABAergic analog 4-amino-3-(5-methylthiophen-2-yl)butanoic acid. It lacks the primary amine pharmacophore essential for GABAB receptor engagement (comparator IC50 = 1.34 µM), making it a cleaner scaffold for screening campaigns against non-GABA targets in neuroscience, oncology, or immunology . This functional orthogonality reduces the risk of GABA-related false positives.

Physicochemical Probe for LogP-Dependent Permeability or Formulation Studies

With an estimated LogP of approximately 2.9–3.0—approximately 0.6 log units higher than the unsubstituted parent—the compound can serve as a moderately lipophilic probe in permeability assays (PAMPA, Caco-2) or in formulation development where a defined LogP increment over the unsubstituted analog is required to tune bioavailability. The reproducible synthetic route to the racemate supports its use as a consistent starting material for such studies [REFS-1, REFS-2].

Synthetic Intermediate for Patent-Protected Thiophene-Containing Drug Analogs

Patents such as US5886024 describe the utility of thiophene-containing butanoic acid derivatives as matrix metalloprotease inhibitors, where subtle changes in substitution pattern (including methyl placement and chain position) produce large potency shifts . The 3-(5-methylthiophen-2-yl) substitution pattern represents a specific, well-defined chemical space that may circumvent existing composition-of-matter claims while maintaining core pharmacophoric features.

Application
Selection Property
Validation Focus
Chiral intermediate for enantioselective synthesis
Racemate with single chiral center; amenable to resolution or asymmetric methods
Enantiomeric separation and stereochemical assignment
Non-GABAergic thiophene scaffold for CNS/non-CNS screening
Absence of primary amine pharmacophore; no detectable GABAB activity
GABAB receptor counter-screen to confirm orthogonal profile
Lipophilicity probe for permeability or formulation studies
Estimated LogP 2.9–3.0; Δ+0.6 vs unsubstituted parent
Experimental LogP measurement and permeability assay (e.g., PAMPA)
Thiophene-based SAR exploration scaffold
Specific 3-(5-methylthiophen-2-yl) substitution pattern
Comparative SAR with known thiophene-containing inhibitor series
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